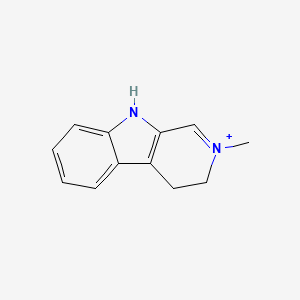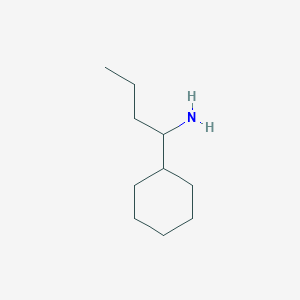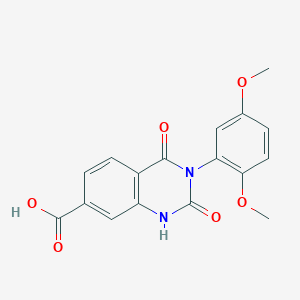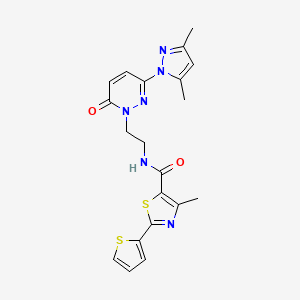
2-methyl-4,9-dihydro-3H-beta-carbolin-2-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-4,9-dihydro-3H-beta-carbolin-2-ium is a chemical compound that belongs to the class of beta-carbolines Beta-carbolines are a group of alkaloids found in various plants and animals, and they exhibit a wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-4,9-dihydro-3H-beta-carbolin-2-ium can be achieved through several methods. One common approach involves the thermolysis of substituted 4-aryl-3-azidopyridines. This method has been used to synthesize various beta-carboline derivatives, including harmane and harmine . Another method involves the Ru-catalyzed photoredox synthesis of 1-acyl-beta-carbolines from tryptamines and terminal alkynes .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions
2-methyl-4,9-dihydro-3H-beta-carbolin-2-ium can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are typically carried out under specific conditions using common reagents.
Common Reagents and Conditions
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-methyl-4,9-dihydro-3H-beta-carbolin-2-ium has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s biological activity makes it a valuable tool for studying cellular processes and interactions with biological targets.
Industry: The compound’s unique properties make it useful in the development of new materials and technologies.
Mechanism of Action
The mechanism of action of 2-methyl-4,9-dihydro-3H-beta-carbolin-2-ium involves its interaction with various molecular targets and pathways. Beta-carbolines are known to intercalate with DNA, inhibit enzymes such as tyrosine kinases, and modulate neurotransmitter receptors . These interactions can lead to a range of biological effects, including anti-tumor, anti-inflammatory, and neuroprotective activities.
Comparison with Similar Compounds
Similar Compounds
Harmane: Another beta-carboline alkaloid with similar biological activities.
Harmine: Known for its ability to intercalate with DNA and inhibit tyrosine kinases.
Harmaline: Exhibits sedative and antidepressant effects.
Uniqueness
2-methyl-4,9-dihydro-3H-beta-carbolin-2-ium is unique due to its specific chemical structure, which imparts distinct properties and reactivity compared to other beta-carbolines
Properties
IUPAC Name |
2-methyl-4,9-dihydro-3H-pyrido[3,4-b]indol-2-ium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c1-14-7-6-10-9-4-2-3-5-11(9)13-12(10)8-14/h2-5,8H,6-7H2,1H3/p+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPCCJRNDIITWML-UHFFFAOYSA-O |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC2=C(CC1)C3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N2+ |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(2-chloro-6-fluorophenyl)ethanone](/img/structure/B2701710.png)
![N-(4-ethylphenyl)-1-(11-methyl-13-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,5,9,11-hexaen-6-yl)piperidine-4-carboxamide](/img/structure/B2701711.png)

![Methyl 2-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidine-1-carbonyl}benzoate](/img/structure/B2701713.png)
![3-(4-bromobenzyl)-8-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2701715.png)
![2-{[3-cyano-4-(3,4-dimethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2701718.png)
![2-(6-Cyclopentyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetamide](/img/structure/B2701719.png)
![3',5',6',7'-Tetrahydrospiro[cyclobutane-1,4'-imidazo[4,5-c]pyridine]](/img/structure/B2701720.png)


![2-(1,2-benzoxazol-3-yl)-N-{[5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}acetamide](/img/structure/B2701726.png)
![3-(Pyrazin-2-yloxy)-1-azabicyclo[2.2.2]octane](/img/structure/B2701727.png)
